![molecular formula C15H13NO3 B13509226 2-[Acetyl(phenyl)amino]benzoic acid CAS No. 61573-22-6](/img/structure/B13509226.png)
2-[Acetyl(phenyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Acetyl(phenyl)amino]benzoic acid is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an acetyl(phenyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(phenyl)amino]benzoic acid typically involves the acylation of anthranilic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:
- The reaction mixture is heated to around 100°C for several hours.
- The product is then purified by recrystallization from a suitable solvent, such as ethanol.
Anthranilic acid: reacts with in the presence of a catalyst such as .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl(phenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-[Acetyl(phenyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Acetyl(phenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Anthranilic acid: An aromatic amine with applications in the synthesis of dyes and pharmaceuticals.
Acetaminophen: A widely used analgesic and antipyretic compound.
Uniqueness
2-[Acetyl(phenyl)amino]benzoic acid is unique due to its specific structure, which combines the properties of both acetyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
61573-22-6 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(N-acetylanilino)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(18)19/h2-10H,1H3,(H,18,19) |
InChI Key |
LPRYZGTYRPLWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
![dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
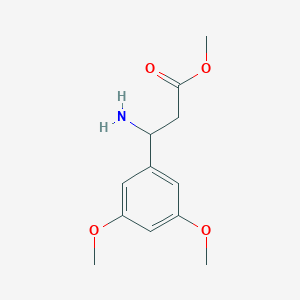
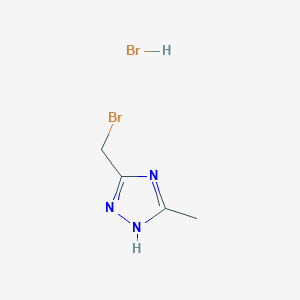
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)

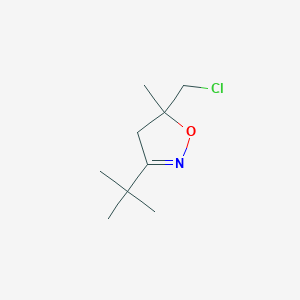
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
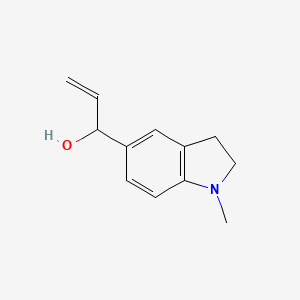
![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
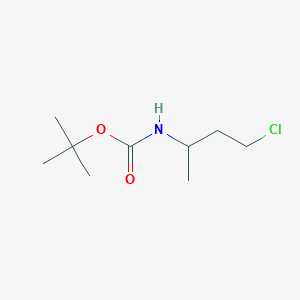
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
